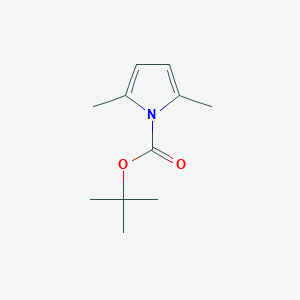

tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate

Vue d'ensemble

Description

tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate: is a chemical compound belonging to the class of pyrroles, which are heterocyclic aromatic organic compounds. This compound is characterized by a tert-butyl ester group attached to the nitrogen atom of the pyrrole ring, along with two methyl groups at the 2 and 5 positions of the ring. Pyrrole derivatives are significant in various fields due to their unique chemical properties and biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate typically involves the reaction of 2,5-dimethylpyrrole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:

2,5-dimethylpyrrole+tert-butyl chloroformatetriethylaminetert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate can undergo oxidation reactions to form corresponding pyrrole oxides.

Reduction: The compound can be reduced to form pyrrolidines, which are saturated analogs of pyrroles.

Substitution: Electrophilic substitution reactions can occur at the 3 and 4 positions of the pyrrole ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products:

Oxidation: Pyrrole oxides.

Reduction: Pyrrolidines.

Substitution: Halogenated or nitro-substituted pyrroles.

Applications De Recherche Scientifique

Synthetic Routes

TBMPC can be synthesized through several methods:

- Method 1 : Reaction of N-protected methylpyrrole amine with tert-butyl methacrylate in an anhydrous solvent.

- Method 2 : Multi-step synthesis involving oxidation and esterification processes to yield the final product from simpler precursors.

Scientific Research Applications

The applications of TBMPC are broad and impactful:

Chemistry

TBMPC serves as a building block for synthesizing complex organic molecules and heterocycles. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Can yield pyrrole derivatives.

- Reduction : Produces hydrogenated products.

- Substitution : Engages in electrophilic and nucleophilic substitution reactions.

Biology

Research indicates that TBMPC may exhibit potential biological activities:

- Antimicrobial Properties : Studies have shown that TBMPC can inhibit the growth of certain bacteria and fungi.

- Anticancer Activity : Preliminary investigations suggest that it may have cytotoxic effects on cancer cell lines.

Medicine

Ongoing research is exploring TBMPC as a candidate for drug development:

- Pharmacological Studies : Investigations into its action on cytochrome P450 enzymes indicate potential for drug interactions.

- Neuropharmacological Effects : TBMPC has been studied for its agonistic activity on cannabinoid receptors, which could influence pain modulation and neuroprotection.

Case Study 1: Antimicrobial Activity

A study examined the antimicrobial efficacy of TBMPC against various pathogens. Results indicated a significant inhibition of bacterial growth at concentrations above 50 µg/mL, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations.

Case Study 2: Anticancer Properties

In vitro assays demonstrated that TBMPC exhibited dose-dependent cytotoxicity against human cancer cell lines (e.g., HeLa cells). The compound induced apoptosis, with mechanisms involving oxidative stress pathways.

Pharmacokinetics

The pharmacokinetic profile of TBMPC remains largely unexplored. Preliminary studies suggest that its liquid state at room temperature could facilitate absorption through biological membranes. However, detailed studies on bioavailability and half-life are needed.

Mécanisme D'action

The mechanism of action of tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivative being studied.

Comparaison Avec Des Composés Similaires

- tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate

- tert-Butyl 3,4-dimethyl-1H-pyrrole-1-carboxylate

- tert-Butyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

Comparison:

- tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate: This compound lacks the double bonds in the pyrrole ring, making it less aromatic and more reactive towards certain chemical reactions.

- tert-Butyl 3,4-dimethyl-1H-pyrrole-1-carboxylate: The methyl groups are positioned differently, which can affect the compound’s reactivity and interaction with biological targets.

- tert-Butyl 2,5-dimethyl-1H-pyrrole-3-carboxylate: The carboxylate group is attached at a different position, leading to variations in the compound’s chemical and biological properties.

Conclusion

tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique structure allows for various chemical modifications, making it a valuable intermediate in the synthesis of complex molecules

Activité Biologique

Tert-butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrrole compounds have been studied for various pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and highlighting its potential applications in drug development.

- Molecular Formula : C₉H₁₅NO₂

- Molecular Weight : 169.22 g/mol

- CAS Number : 73286-70-1

Antimicrobial Activity

Recent studies have demonstrated that pyrrole derivatives exhibit significant antimicrobial properties. For instance, a study focused on pyrrole-2-carboxamides showed potent activity against Mycobacterium tuberculosis (MIC < 0.016 μg/mL) and low cytotoxicity (IC50 > 64 μg/mL) . Although specific data on this compound's antimicrobial efficacy is limited, its structural similarity to other active pyrroles suggests potential effectiveness against bacterial pathogens.

Anticancer Activity

Pyrrole derivatives have also been investigated for their anticancer properties. A notable example is the modification of the pyrrole core structure to enhance binding affinity to Bcl-2 and Bcl-xL proteins, leading to significant inhibition of tumor growth . While direct studies on this compound are scarce, the promising results from related compounds indicate a potential for similar anticancer activity.

Structure-Activity Relationship (SAR)

The biological activity of pyrrole derivatives can often be correlated with their chemical structure. For instance:

- Substituents : The presence of electron-withdrawing groups can enhance the potency against specific targets.

- Hydrophobic Interactions : Compounds with bulky substituents tend to exhibit improved binding affinity and biological activity .

Case Study 1: Antitubercular Activity

In a study examining various pyrrole derivatives, compound modifications led to enhanced antitubercular activity. The study highlighted that substituents at specific positions on the pyrrole ring significantly influenced the compound's efficacy against drug-resistant strains of M. tuberculosis . This finding underscores the importance of structural modifications in developing effective antitubercular agents.

Case Study 2: Anticancer Potential

Another investigation into pyrrole-based compounds revealed that certain derivatives effectively inhibited cancer cell lines through apoptosis induction and growth inhibition . While specific data on this compound was not provided, the overall trend indicates a strong potential for this class of compounds in cancer therapy.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

tert-butyl 2,5-dimethylpyrrole-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8-6-7-9(2)12(8)10(13)14-11(3,4)5/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWXRCRIYSPTHPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70575174 | |

| Record name | tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50585-36-9 | |

| Record name | tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.